Binding Affinity: BMS-1166 Exhibits 5000-Fold Higher Potency than BMS-8 in HTRF Assays
In homogeneous time-resolved fluorescence (HTRF) binding assays, BMS-1166 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.4 nM [1]. In contrast, the related Bristol-Myers Squibb compound BMS-8 exhibits an IC50 of 7.2 μM under comparable assay conditions . This represents a 5,143-fold difference in potency.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | BMS-8: 7.2 μM (7,200 nM) |
| Quantified Difference | 5,143-fold (BMS-1166 is 5,143× more potent) |
| Conditions | HTRF (Homogeneous Time-Resolved Fluorescence) binding assay |
Why This Matters
This potency differential dictates that BMS-1166 can achieve full target engagement at nanomolar concentrations where BMS-8 would be ineffective, enabling more physiologically relevant dosing in cellular and in vivo models.
- [1] Guzik K, Zak KM, Grudnik P, et al. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. J Med Chem. 2017;60(13):5857-5867. View Source
